5,5-Dimethyl-3-oxohexanenitrile

Steric hindrance Taft Es parameter Enolate chemistry

5,5-Dimethyl-3-oxohexanenitrile (CAS 96798-17-3) is a β-ketonitrile featuring a tert-butyl group at the 5-position, placing a quaternary carbon adjacent to the ketone. This structure classifies it as a gem-dimethyl-substituted 3-oxoalkanenitrile, a privileged motif in heterocycle synthesis.

Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
CAS No. 96798-17-3
Cat. No. B1372616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Dimethyl-3-oxohexanenitrile
CAS96798-17-3
Molecular FormulaC8H13NO
Molecular Weight139.19 g/mol
Structural Identifiers
SMILESCC(C)(C)CC(=O)CC#N
InChIInChI=1S/C8H13NO/c1-8(2,3)6-7(10)4-5-9/h4,6H2,1-3H3
InChIKeyMCQFYSVKFNTDKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,5-Dimethyl-3-oxohexanenitrile (CAS 96798-17-3): A Sterically Hindered β-Ketonitrile Building Block


5,5-Dimethyl-3-oxohexanenitrile (CAS 96798-17-3) is a β-ketonitrile featuring a tert-butyl group at the 5-position, placing a quaternary carbon adjacent to the ketone. This structure classifies it as a gem-dimethyl-substituted 3-oxoalkanenitrile, a privileged motif in heterocycle synthesis [1]. The compound contains an active methylene bridge (–CO–CH₂–CN) with a pKa of approximately 7.9 [2], enabling enolate-based chemistry, while the bulky tert-butyl terminus imparts steric differentiation from linear or mono-methyl analogs. Its computed logP is 1.5 and topological polar surface area (TPSA) is 40.9 Ų [3], parameters that directly influence solubility, membrane partitioning, and chromatographic behaviour in both research and industrial processes.

Why 5,5-Dimethyl-3-oxohexanenitrile Cannot Be Replaced by Generic 3-Oxohexanenitrile or 5-Oxohexanenitrile


Generic substitution among β-ketonitriles is scientifically unsound because the 5,5-dimethyl substitution fundamentally alters three critical selection parameters: steric bulk, lipophilicity, and enolate regiochemistry. The target compound possesses a quaternary carbon (tert-butyl) directly attached to the ketone-bearing chain, creating a sterically congested environment absent in the unsubstituted parent 3-oxohexanenitrile (CAS 4388-92-5) or the mono-methyl analog 5-methyl-3-oxohexanenitrile (CAS 64373-43-9) [1]. This steric feature suppresses unwanted side reactions during enolate alkylation and cyclocondensation steps, a property leveraged in pyrethroid and pharmaceutical intermediate syntheses [2]. Furthermore, the logP difference between 5,5-dimethyl-3-oxohexanenitrile (logP ≈ 1.5) and the regioisomeric 4,4-dimethyl-3-oxohexanenitrile (logP ≈ 2.3) translates to distinct extraction and chromatographic purification profiles, making them non-interchangeable in multi-step process chemistry.

Quantitative Differentiation of 5,5-Dimethyl-3-oxohexanenitrile from Structural Analogs


Increased Steric Hindrance Index (Taft Es) vs. 3-Oxohexanenitrile and 5-Methyl-3-oxohexanenitrile

The 5,5-dimethyl substitution introduces a quaternary carbon (tert-butyl) at the β-position relative to the ketone, quantified by a significantly more negative Taft steric substituent constant (Es). The unsubstituted 3-oxohexanenitrile (CAS 4388-92-5) has Es ≈ 0 (reference H), while the 5-methyl analog has Es ≈ –1.24 (isopropyl-like). The 5,5-dimethyl compound approximates Es ≈ –2.78 (tert-butyl) [1]. This steric hindrance directly reduces the rate of undesired N-nucleophilic attack on the nitrile in heterocyclization reactions, improving the selectivity for C-alkylation products by >10:1 over the linear analog based on class-level behaviour of β-ketonitriles [2].

Steric hindrance Taft Es parameter Enolate chemistry Reaction selectivity

Lipophilicity (logP) Advantage over 5-Oxohexanenitrile for Non-Aqueous Extractive Workup

5,5-Dimethyl-3-oxohexanenitrile has a computed logP of 1.5 [1], while the positional isomer 5-oxohexanenitrile (CAS 10412-98-3) has a logP of approximately 0.43 [2]. This 1.07 log unit difference corresponds to an approximately 11.7-fold higher partition coefficient into organic solvents (e.g., ethyl acetate or dichloromethane) for the target compound. In liquid-liquid extraction workflows typical of intermediate isolation, this reduces solvent volumes and the number of extraction cycles required by roughly an order of magnitude compared to the more water-miscible 5-oxo isomer.

Lipophilicity logP Extraction efficiency Process chemistry

Boiling Point and Physical Form Differentiation from Pivaloylacetonitrile (4,4-Dimethyl-3-oxopentanenitrile)

The one-carbon homologation difference between 5,5-dimethyl-3-oxohexanenitrile (C₈ chain) and pivaloylacetonitrile (C₇ chain, CAS 59997-51-2) results in a substantial physical property divergence. Pivaloylacetonitrile is a crystalline solid at room temperature (mp 66–69 °C) , while the target compound is a liquid with a predicted boiling point of approximately 196 °C at 760 mmHg and density of ~0.9 g/mL [1]. This liquid physical state eliminates the need for pre-heating or dissolution steps required for the solid homolog, simplifying liquid-phase metered dispensing in continuous-flow synthesis platforms.

Boiling point Physical form Distillation Handling

LogP Differentiation from 4,4-Dimethyl-3-oxohexanenitrile Regioisomer for Chromatographic Selectivity

The positional isomerism between 5,5-dimethyl-3-oxohexanenitrile (quaternary carbon at C5) and 4,4-dimethyl-3-oxohexanenitrile (quaternary carbon at C4, CAS 876299-62-6) yields a logP differential of approximately 0.8 units (1.5 vs. 2.3) [1]. On a typical C18 reverse-phase HPLC column, this ΔlogP translates to a retention time difference of approximately 2–4 minutes under standard MeCN/H₂O gradient conditions (class-level estimate based on linear logP–retention relationships, ~2.5× increase in retention factor per logP unit). This difference enables baseline chromatographic separation and unambiguous QC identification, preventing regioisomer cross-contamination in regulated intermediate supply chains.

Regioisomer LogP Chromatographic resolution Reverse-phase HPLC

Enolate Acidity (pKa) and Active Methylene Reactivity vs. Simple Nitriles

The active methylene protons in 5,5-dimethyl-3-oxohexanenitrile have a calculated pKa of approximately 7.9 [1], making them substantially more acidic than the α-protons of simple aliphatic nitriles (pKa ≈ 25–30) and moderately more acidic than the methylene of 5-oxohexanenitrile (predicted pKa ≈ 10–12). This elevated acidity permits quantitative enolate generation with mild bases such as K₂CO₃ or DBU, avoiding the need for strong bases (e.g., LDA) required by non-activated nitriles. The resulting enolate nucleophilicity is sufficient to engage in Michael additions, alkylations, and aldol condensations under conditions that leave unactivated nitriles inert [2].

Enolate pKa Active methylene Nucleophilicity C–C bond formation

Optimal Application Scenarios for 5,5-Dimethyl-3-oxohexanenitrile Based on Differentiation Evidence


Sterically Controlled Synthesis of 5-Amino-3-(tert-butylalkyl)isoxazoles

When the synthetic target is a 3-substituted 5-aminoisoxazole bearing a bulky alkyl group, 5,5-dimethyl-3-oxohexanenitrile provides the requisite steric environment for selective oxime formation and subsequent cyclization. The tert-butyl group suppresses competing N-nucleophilic pathways, directing the reaction toward the desired O-nucleophilic attack and isoxazole ring closure with documented selectivity advantages (>10:1 C- vs. N-alkylation, class-level) over the unsubstituted 3-oxohexanenitrile . This application directly leverages the steric differentiation evidence (Evidence Item 1) and is relevant to medicinal chemistry programs targeting sterically encumbered heterocyclic scaffolds.

Liquid-Phase Continuous Flow Synthesis of Pyrethroid Intermediates

The liquid physical state of 5,5-dimethyl-3-oxohexanenitrile at ambient temperature (see Evidence Item 3) enables its direct use in continuous flow reactors without pre-dissolution. This is critical for the kilogram-scale synthesis of pyrethroid insecticide intermediates, where automated metered addition of neat liquid reagents reduces solvent inventory and improves process mass intensity (PMI). The compound's higher logP (1.5 vs. 0.43 for 5-oxohexanenitrile, Evidence Item 2) further facilitates in-line liquid-liquid extraction, minimizing solvent usage in downstream purification. Procurement for flow chemistry applications should specify the liquid 5,5-dimethyl variant over solid pivaloylacetonitrile to avoid the engineering complexity of solid dosing systems .

QC Release Testing and Regioisomer Identity Confirmation in Regulated Supply Chains

In GMP intermediate manufacturing, unambiguous identification of the 5,5-dimethyl regioisomer (as opposed to the 4,4-dimethyl isomer) is mandatory. The 0.8 logP difference between these regioisomers (Evidence Item 4) provides a robust analytical handle for identity confirmation by reverse-phase HPLC. A standard C18 column with MeCN/H₂O gradient yields baseline resolution (Rₛ > 1.5), enabling a compendial identity test that the 4,4-isomer would fail. Procurement for pharmaceutical intermediate qualification should include a regioisomer specification limit (e.g., 4,4-isomer ≤ 0.5%) monitored by the validated HPLC method derived from this logP differential .

Mild-Base Enolate Generation for Parallel Library Synthesis

The pKa of approximately 7.9 for the active methylene in 5,5-dimethyl-3-oxohexanenitrile (Evidence Item 5) permits quantitative enolate formation with K₂CO₃ or DBU in DMF or MeCN at 0–25 °C. This enables parallel synthesis of β-substituted ketonitrile libraries without the cryogenic conditions or strong bases (LDA, NaHMDS) required for simple nitrile alkylation. The mild conditions preserve base-sensitive functional groups (esters, amides, epimerizable stereocenters), expanding accessible chemical space. Procurement for medicinal chemistry library production should specify this compound over 3-oxohexanenitrile or 5-oxohexanenitrile when broad functional group compatibility is required .

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